molecular formula C17H14N2O3 B2957428 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide CAS No. 303045-61-6

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide

Cat. No. B2957428
CAS RN: 303045-61-6
M. Wt: 294.31
InChI Key: CNXHJMUPFQGFGQ-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide, also known as DMXAA or ASA404, is a synthetic compound that has been studied for its potential anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to increase the number of immune cells, such as T cells and natural killer cells, that are involved in killing cancer cells.
Biochemical and Physiological Effects:
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as mentioned above, as well as to increase the expression of genes involved in the immune response. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide has also been shown to increase blood flow to tumors, which may help to deliver other anti-cancer drugs more effectively.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is that it has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further study. However, there are also limitations to its use in lab experiments. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It is also difficult to administer, as it must be given intravenously.

Future Directions

There are a number of future directions for the study of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide. One area of interest is in combination therapy, where 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is used in conjunction with other anti-cancer drugs to increase their effectiveness. Another area of interest is in developing new formulations of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide that are easier to administer and have a wider therapeutic window. Finally, there is interest in studying the potential use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide in other disease areas, such as infectious diseases and autoimmune disorders.
Conclusion:
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is a promising compound that has been studied extensively for its potential anti-cancer properties. While there are limitations to its use in lab experiments, there are also many future directions for its study. With further research, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide may prove to be a valuable tool in the fight against cancer and other diseases.

Synthesis Methods

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 2-bromo-1-(2-methylphenyl)ethanone with sodium hydride to form the corresponding enolate. This intermediate is then reacted with 2,3-dioxoindole to form 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide. The yield of this process is typically around 50%.

Scientific Research Applications

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide has been studied extensively for its potential anti-cancer properties. It has been shown to have activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide has also been studied in animal models of cancer, with promising results. In a study of mice with colon cancer, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide was found to significantly reduce tumor growth and increase survival rates.

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-6-2-4-8-13(11)18-15(20)10-19-14-9-5-3-7-12(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHJMUPFQGFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide

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